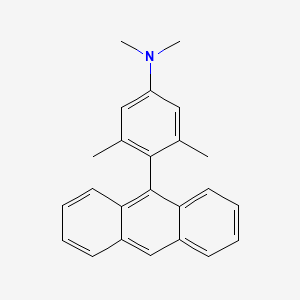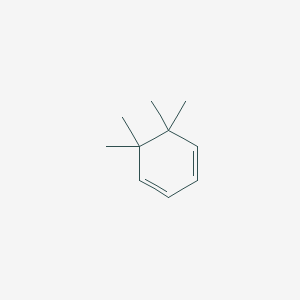
5,5,6,6-Tetramethylcyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-Tetramethylcyclohexa-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is also known by its synonym, α-Pyronene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetramethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene derivatives. One common method is the reaction of 1,3-cyclohexadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6-Tetramethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different cyclohexene derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and dye-sensitized photo-oxygenation.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Various electrophiles can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Products include 3,6-epidioxy-3,4,5,5-tetramethylcyclohexene and 1,5,5,6-tetramethylcyclohex-2-ene-1,4-diol.
Reduction: Products include 3,4-epoxy-4,5,6,6-tetramethylcyclohexene.
Substitution: Products depend on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
5,5,6,6-Tetramethylcyclohexa-1,3-diene has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5,6,6-Tetramethylcyclohexa-1,3-diene involves its interaction with molecular targets through its reactive sites. The presence of multiple methyl groups and the diene structure make it a versatile compound for various chemical transformations. The pathways involved include electrophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene, 1,5,5,6-tetramethyl-: A closely related compound with similar structural features.
1,3,4,6-Tetramethylcyclohex-1,4-diene: Another similar compound with different methyl group positions.
Uniqueness
5,5,6,6-Tetramethylcyclohexa-1,3-diene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for selective reactions and applications in various fields .
Eigenschaften
CAS-Nummer |
63681-89-0 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
5,5,6,6-tetramethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(9,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
XQPVBMGOYBRRFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC=CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





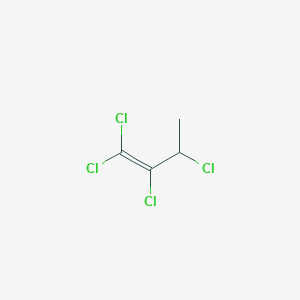

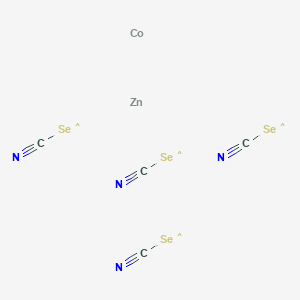
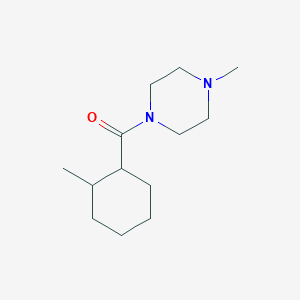
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
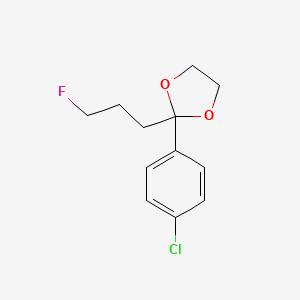

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
